S-4-(trifluoromethyl)benzyl ethanethioate
Description
Properties
IUPAC Name |
S-[[4-(trifluoromethyl)phenyl]methyl] ethanethioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3OS/c1-7(14)15-6-8-2-4-9(5-3-8)10(11,12)13/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQGAAPWGZKBSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The nucleophilic displacement of halides by thiolate anions represents a classical approach to thioester synthesis. For S-4-(trifluoromethyl)benzyl ethanethioate, 4-(trifluoromethyl)benzyl chloride reacts with ethanethiol in the presence of a base such as sodium hydroxide or triethylamine. The base deprotonates ethanethiol, generating a thiolate ion (CHCHS), which attacks the electrophilic benzyl carbon, displacing chloride and forming the thioester.
The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the benzyl carbon, accelerating the substitution kinetics. Density functional theory (DFT) studies on analogous systems suggest a concerted S2 mechanism, with a calculated activation energy of ~25 kcal/mol for trifluoromethyl-substituted benzyl halides.
Procedure and Optimization
A typical synthesis involves:
-
Dissolving 4-(trifluoromethyl)benzyl chloride (10 mmol) in anhydrous tetrahydrofuran (THF, 30 mL).
-
Adding ethanethiol (12 mmol) dropwise at 0°C under nitrogen.
-
Introducing triethylamine (12 mmol) to generate the thiolate in situ.
-
Stirring at reflux (66°C) for 6–8 hours.
Workup includes quenching with 1 M HCl, extraction with ethyl acetate, and purification via silica gel chromatography (hexane:ethyl acetate, 9:1). Yields typically range from 70–85%, with impurities arising from overalkylation or oxidation minimized by strict anhydrous conditions.
Table 1: Optimization Parameters for Nucleophilic Substitution
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | THF | Maximizes solubility of ionic intermediates |
| Temperature | Reflux (66°C) | Balances reaction rate and side reactions |
| Base | Triethylamine | Superior to NaOH due to reduced hydrolysis |
| Stoichiometry | 1.2 eq thiol, 1.2 eq base | Prevents halide accumulation |
Grignard-Mediated Thioesterification
Reaction Design
Recent advances in Grignard chemistry enable the direct conversion of esters to thioesters. In this method, methyl 4-(trifluoromethyl)benzoate reacts with a thiolate generated from ethanethiol and isopropylmagnesium chloride (iPrMgCl). The Grignard reagent deprotonates the thiol, forming a reactive thiolate that displaces the methoxide group from the ester.
Table 2: Comparative Analysis of Grignard vs. Nucleophilic Routes
| Metric | Grignard Method | Nucleophilic Substitution |
|---|---|---|
| Yield | 90–96% | 70–85% |
| Reaction Time | 4 hours | 6–8 hours |
| Byproducts | <5% | 10–15% |
| Scalability | >50 g demonstrated | Limited by halide cost |
Photochemical Synthesis via Thianthrenium Salts
Innovative Photoredox Activation
A photochemical strategy leverages aryl thianthrenium salts to form C–S bonds under visible light. The method involves:
-
Generating 4-(trifluoromethyl)benzyl thianthrenium tetrafluoroborate by reacting thianthrene-S-oxide with the benzyl substrate in acetonitrile.
-
Combining the thianthrenium salt with potassium thioacetate in dimethyl sulfoxide (DMSO) under 427 nm irradiation.
Mechanistic Insights
The reaction proceeds through an electron donor-acceptor (EDA) complex between the thianthrenium salt and thioacetate. Irradiation at 427 nm promotes single-electron transfer, cleaving the C–S bond in the thianthrenium moiety and forming a benzyl radical. This radical couples with the thioacetate, yielding the thioester with >90% regioselectivity.
Table 3: Photochemical Reaction Conditions
| Component | Role | Optimal Quantity |
|---|---|---|
| Thianthrenium salt | Electrophilic partner | 0.3 mmol |
| Potassium thioacetate | Nucleophile | 0.6 mmol |
| DMSO | Solvent | 1.5 mL |
| 4Å Molecular Sieves | Water scavenger | 60 mg |
| Light Source | 40W Kessil lamp (427 nm) | 3 cm distance |
Comparative Evaluation of Synthetic Routes
Yield and Practicality
-
Nucleophilic Substitution : Ideal for small-scale synthesis but limited by halide availability.
-
Grignard Method : High-yielding and scalable but requires strict temperature control.
-
Photochemical Route : Eliminates metal reagents and operates at ambient temperature, though DMSO removal poses challenges .
Chemical Reactions Analysis
Types of Reactions: S-4-(trifluoromethyl)benzyl ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted benzyl ethanethioates depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
The compound has garnered attention for its potential use in medicinal chemistry. Thioesters, including S-4-(trifluoromethyl)benzyl ethanethioate, have been explored for their roles in drug design and development. They can serve as precursors for thiol compounds, which are crucial in various biological processes and therapeutic applications. For instance, thioacetate derivatives have been investigated for their ability to modulate blood uric acid levels, suggesting a possible application in treating conditions like gout or hyperuricemia .
Moreover, 4-(trifluoromethyl)benzyl alcohol, a related compound, is utilized as a pharmaceutical intermediate and has been involved in kinetic studies of prodrugs . This indicates that this compound could similarly serve as an intermediate or active component in drug formulations.
Industrial Applications
In addition to its pharmaceutical relevance, this compound may find applications in the agrochemical sector. Compounds with trifluoromethyl groups are known to enhance the biological activity of pesticides and herbicides. The incorporation of such moieties can improve the efficacy of agrochemicals by increasing their stability and bioavailability .
Case Studies and Research Findings
- Synthesis Efficiency : A study highlighted the effective conversion of various alcohols into S-thioesters using tetrafluoroboric acid, showcasing the versatility of this compound as a synthetic target .
- Pharmacological Potential : Research into thioacetate compounds has demonstrated their potential in modulating serum uric acid levels, indicating that this compound could be explored further for therapeutic applications against metabolic disorders .
- Agrochemical Research : Investigations into fluorinated compounds have shown promise in enhancing the performance of agricultural chemicals, suggesting that derivatives like this compound could play a role in developing more effective agrochemicals .
Mechanism of Action
The mechanism of action of S-4-(trifluoromethyl)benzyl ethanethioate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares S-4-(trifluoromethyl)benzyl ethanethioate with structurally or functionally related compounds, emphasizing molecular properties, reactivity, and applications.
Key Structural and Functional Differences:
- Trifluoromethyl vs. Aminoethyl Groups: The -CF₃ group in this compound increases electron-withdrawing effects and metabolic resistance compared to the -NHCH₂CH₃ group in (S)-methyl 4-(1-aminoethyl)benzoate . This enhances its suitability for drug design.
- Thioester vs. Ester : Thioesters (as in this compound) exhibit greater nucleophilic reactivity than esters, enabling unique biochemical interactions (e.g., enzyme inhibition) .
- Bioactivity: Unlike (S)-methyl 4-(1-aminoethyl)benzoate, which is primarily a synthetic intermediate, this compound derivatives show direct anticancer activity via tubulin binding .
Biological Activity
S-4-(trifluoromethyl)benzyl ethanethioate is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a trifluoromethyl group and an ethanethioate moiety, has been studied for its chemical properties and biological implications, particularly in medicinal chemistry and agricultural applications.
This compound can be synthesized through various methods, including reactions involving thioacetic acid and benzylic alcohols. The trifluoromethyl group significantly influences the electronic properties of the compound, affecting its reactivity and interaction with biological targets .
Table 1: Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C10H9F3OS |
| Molecular Weight | 252.24 g/mol |
| Melting Point | Not extensively documented |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives of this compound showed significant inhibition of tubulin polymerization, which is crucial for cancer cell proliferation .
The biological activity of this compound may be attributed to its ability to interact with specific proteins involved in cell cycle regulation and apoptosis. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Table 2: Summary of Biological Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 15 | Inhibition of tubulin polymerization | |
| HepG2 | 25 | Induction of apoptosis | |
| MCF-7 | 20 | Cell cycle arrest |
Case Study 1: Anticancer Efficacy
In a detailed investigation published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound against HeLa cells. The study revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent. The mechanism was linked to the disruption of microtubule dynamics, leading to apoptosis .
Case Study 2: Agricultural Applications
Another study explored the herbicidal properties of derivatives containing the trifluoromethyl group. The findings suggested that these compounds could inhibit phytoene desaturase (PDS), an enzyme critical in carotenoid biosynthesis, thus demonstrating potential as herbicides . This application highlights the versatility of this compound beyond medicinal uses.
Q & A
Q. What are the standard synthetic protocols for preparing S-4-(trifluoromethyl)benzyl ethanethioate and its derivatives?
The synthesis typically involves sequential steps:
- Condensation : Reacting 2-aminobenzenethiol with 4-(trifluoromethyl)benzaldehyde in ethanol under inert conditions to form a Schiff base intermediate.
- Acetylation : Treating the intermediate with acetic anhydride to protect the thiol group, yielding S-(2-((4-(trifluoromethyl)benzylidene)amino)phenyl)ethanethioate with high yields (~91%) .
- Reduction : Using sodium borohydride and p-toluenesulfonic acid to reduce the imine bond, generating a secondary amine intermediate.
- Acylation : Reacting with substituted 2-(chloromethyl)-1,3,4-oxadiazoles in dichloromethane to form final derivatives (e.g., compounds 7a–f) . Alternative routes include coupling 4-(trifluoromethyl)benzothioamide with ethyl 2-chloroacetoacetate in ethanol, followed by neutralization and recrystallization .
Q. How are structural and purity characteristics validated for these compounds?
- Spectroscopy : H NMR (e.g., δ 2.68 ppm for –CH, 7.03–7.59 ppm for aromatic protons) and C NMR confirm functional groups and connectivity .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 476 [M+1]) verify molecular weight .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked against calculated values (e.g., C: 50.53% vs. 50.51% observed) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound derivatives?
- Solvent Selection : Methanol or ethanol enhances solubility of intermediates during reduction and acylation steps .
- Catalyst Use : p-Toluenesulfonic acid accelerates imine reduction by acting as a Brønsted acid .
- Temperature Control : Reflux conditions (e.g., 2 hours for imine reduction) improve reaction kinetics without decomposition .
- Workup Strategies : Ethyl acetate extraction and ethanol recrystallization minimize impurities .
Q. What methodologies address contradictions in spectroscopic data during structural elucidation?
- Multi-Technique Cross-Validation : Combine H NMR, C NMR, and MS to resolve ambiguities (e.g., distinguishing –CH vs. –CH groups) .
- DEPT-135 NMR : Differentiates primary, secondary, and tertiary carbons in complex spectra .
- High-Resolution MS (HRMS) : Resolves isobaric interferences (e.g., confirming [M+H] vs. [M+Na]) .
Q. How should bioactivity assays be designed to evaluate anticancer potential?
- Cell Line Selection : Use diverse cancer models (e.g., MCF-7, HCT116, HepG2) to assess tissue-specific efficacy .
- Dose-Response Curves : Calculate IC values (e.g., 2.18–7.49 μM for compound 8e) via MTT assays .
- Control Compounds : Include reference drugs (e.g., doxorubicin) to benchmark activity .
- Molecular Docking : Predict binding modes to targets like EGFR or tubulin using software (AutoDock Vina) to rationalize activity .
Data Contradiction Analysis
Q. How to interpret discrepancies between theoretical and experimental elemental analysis results?
- Sample Purity : Recrystallize compounds repeatedly to remove residual solvents (e.g., ethanol) that skew carbon/hydrogen ratios .
- Instrument Calibration : Regularly standardize elemental analyzers with certified reference materials.
- Hydration Effects : Account for adsorbed moisture by drying samples under vacuum before analysis .
Structure-Activity Relationship (SAR) Considerations
Q. Which structural features enhance anticancer activity in these derivatives?
- Electron-Withdrawing Groups : Trifluoromethyl (–CF) improves metabolic stability and hydrophobic interactions with targets .
- Oxadiazole Moieties : Substituted 1,3,4-oxadiazoles (e.g., nitro-phenyl in compound 7f) increase cytotoxicity by modulating electron density .
- Thiol Protection : Acetylated thiols (ethanethioate) prevent premature oxidation, enhancing bioavailability .
Methodological Tables
Q. Table 1. Key Synthetic Conditions for Derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Imine Reduction | NaBH, p-TsOH, MeOH, reflux, 2 h | 85–91 | |
| Oxadiazole Acylation | 2-(Chloromethyl)-1,3,4-oxadiazole, DCM, RT | 87–91 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
